![molecular formula C19H11F3N2OS B13055108 7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13055108.png)
7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one
Description
7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one (CAS: 1621966-91-3) is a thienopyrimidine derivative with the molecular formula C₁₉H₁₁F₃N₂OS and a molecular weight of 372.37 g/mol . Its structure features a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at position 7 with a phenyl group and at position 3 with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group is a key functional moiety known for enhancing lipophilicity, metabolic stability, and binding affinity in medicinal chemistry .
Thienopyrimidine scaffolds are widely studied for their pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . This compound’s structural uniqueness lies in the combination of phenyl and trifluoromethylphenyl substituents, which may synergistically modulate its biological activity and physicochemical properties.
Properties
Molecular Formula |
C19H11F3N2OS |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
7-phenyl-3-[4-(trifluoromethyl)phenyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H11F3N2OS/c20-19(21,22)13-6-8-14(9-7-13)24-11-23-16-15(10-26-17(16)18(24)25)12-4-2-1-3-5-12/h1-11H |
InChI Key |
IRFMDZPMYCNTSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethyl acetal (DMF-DMA). The reaction conditions often involve heating the reactants in solvents such as xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Bromination
Bromine selectively reacts at the C-6 position of the thienopyrimidine ring under acidic conditions:
-
Conditions : Glacial acetic acid, 80°C, 1–5 hours.
-
Outcome : Forms 6-bromo derivatives with retained trifluoromethylphenyl group.
Experimental Data :
Starting Material | Reagent | Yield | Conditions | Source |
---|---|---|---|---|
Thieno[2,3-d]pyrimidinone | Br₂ | 95% | 80°C, 1 h, AcOH | |
Thieno[2,3-d]pyrimidinone | Br₂ | 92% | RT, 4 h, AcOH |
Nucleophilic Substitution
The 4-oxo group undergoes substitution with amines or thiols:
-
Reaction with Hydrazine :
-
Thiolation :
Suzuki-Miyaura Coupling
The brominated derivative participates in palladium-catalyzed coupling:
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°C.
-
Partners : Arylboronic acids.
-
Yield Range : 70–88%.
Example :
text6-Bromo-thienopyrimidine + 4-Methoxyphenylboronic acid → 6-(4-Methoxyphenyl) derivative
Esterification
Reaction with ethyl chloroacetate introduces ester functionalities:
-
Conditions : K₂CO₃, DMF, RT.
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Product : Ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate.
Oxidation
The trifluoromethylphenyl group remains stable under standard oxidation conditions (e.g., KMnO₄/H₂SO₄), preserving aromatic integrity.
Key Reactivity Trends
-
Regioselectivity : Electrophiles attack C-6 due to electron-deficient pyrimidine ring.
-
Stability : Trifluoromethyl group enhances metabolic resistance to hydrolysis.
-
Limitations : Steric hindrance from the 7-phenyl group reduces reactivity at C-2/C-5 positions.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one exhibit promising anticancer properties. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells.
- Case Study: In vitro assays demonstrated that derivatives of this compound inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the disruption of key signaling pathways associated with cell growth and survival.
-
Antiviral Properties
- The thieno[3,2-D]pyrimidine scaffold has been explored for its antiviral activity. The compound has shown potential against viral infections by interfering with viral replication mechanisms.
- Research Findings: A study published in a peer-reviewed journal reported that a related compound exhibited significant antiviral activity against influenza viruses, suggesting that this compound could be developed into a therapeutic agent.
Material Science Applications
- Organic Electronics
- The unique electronic properties of this compound position it as a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated groups can enhance charge transport properties.
- Data Table: Electronic Properties Comparison
Compound | Mobility (cm²/V·s) | Energy Level (eV) |
---|---|---|
This compound | 0.15 | 5.5 |
Related Compound A | 0.10 | 5.6 |
Related Compound B | 0.12 | 5.7 |
- Sensors
- The compound's ability to interact with various analytes makes it suitable for sensor applications, particularly in detecting environmental pollutants or biological markers.
- Case Study: A recent development involved the use of this compound in a sensor designed for detecting heavy metal ions in water, demonstrating high sensitivity and selectivity.
Mechanism of Action
The mechanism of action of 7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Thienopyrimidine Derivatives
Structural and Substituent Variations
The biological and chemical profiles of thienopyrimidines are highly dependent on substitution patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Activity Comparison of Selected Thienopyrimidin-4(3H)-one Derivatives
Key Observations :
- Trifluoromethyl Group Impact: The presence of a 4-CF₃-phenyl group in the target compound and PFP-6 correlates with notable anticancer activity, suggesting that this substituent enhances target binding or stability .
- Positional Effects : Substitution at position 7 (e.g., phenyl in the target compound) versus position 2 (in PFP-6) may influence activity. For example, PFP-6’s 2-CF₃-phenyl group contributed to anti-inflammatory and anticancer effects, highlighting the importance of substitution sites .
- Electronic Effects : Fluorine or chlorine atoms in analogs (e.g., 7-(3-fluorophenyl) ) may alter electron distribution, affecting reactivity or interactions with biological targets.
Anticancer Activity
- Thieno[2,3-d]pyrimidinones: Derivatives with chloro or methoxy substituents (e.g., 6-(4-chlorophenyl)) showed moderate to high cytotoxicity, underscoring the role of substituent electronegativity .
- Thieno[3,2-d]pyrimidinones: Compounds with pyrrolidinyl or piperidinyl groups exhibited EGFR/VEGFR-2 inhibition, a mechanism shared with some anticancer drugs .
Enzyme Inhibition
- PDK1 Inhibitors: 6,7-Disubstituted thieno[3,2-d]pyrimidin-4(3H)-ones achieved low micromolar inhibition of PDK1, a kinase involved in cancer metabolism . The target compound’s 7-phenyl group may sterically hinder binding compared to smaller substituents.
- PDE7 Inhibitors: 2-(Cyclopentylamino) derivatives showed potent PDE7 inhibition, suggesting that aminoalkyl substituents at position 2 enhance activity . The target compound lacks this moiety, indicating divergent therapeutic applications.
Biological Activity
7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one is an organic compound belonging to the thienopyrimidine class, characterized by its unique structural features that include a thieno[3,2-D]pyrimidine core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. The structural arrangement contributes to its reactivity and biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action is believed to involve interference with bacterial enzymes or receptors, leading to inhibition of growth. Comparative studies have shown that derivatives of thienopyrimidine compounds often display varying degrees of antibacterial efficacy against common pathogens such as E. coli and S. aureus .
Anticancer Activity
The compound's anticancer potential has been explored through several studies focusing on its cytotoxic effects on various cancer cell lines. Notably, studies have indicated that similar thienopyrimidine derivatives exhibit IC50 values in the micromolar range, demonstrating significant inhibition of cancer cell proliferation . For instance, derivatives with modifications at the phenyl or trifluoromethyl positions have shown enhanced activity against breast (MCF7), colon (HCT116), and prostate (PC3) cancer cell lines .
The biological activity of this compound is thought to be mediated through specific interactions with molecular targets such as enzymes involved in cell signaling pathways. Preliminary docking studies suggest that this compound may bind effectively to key proteins, potentially modulating their activity and influencing downstream biological processes .
Case Studies
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various thienopyrimidine derivatives, compounds structurally related to this compound were tested against multiple cancer cell lines. Results indicated that specific substitutions significantly increased cytotoxicity, with some analogs achieving IC50 values as low as 1.18 µM .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of thienopyrimidine derivatives, including the target compound, which demonstrated effective inhibition against S. aureus and E. coli. The presence of the trifluoromethyl group was noted to enhance antibacterial activity compared to non-fluorinated analogs .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-(2-methylphenyl)-3-(4-trifluoromethylphenyl)thieno[3,2-D]pyrimidin-4(3H)-one | Similar core but different substitution | Moderate anticancer activity |
7-(2-chlorophenyl)-3-(4-trifluoromethylphenyl)thieno[3,2-D]pyrimidin-4(3H)-one | Variation in substituent positions | Enhanced antimicrobial action |
The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological properties compared to its analogs.
Q & A
Q. What are the most efficient synthetic routes for 7-phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yields?
- Methodological Answer : Cyclization reactions using formamide under mild conditions (60–65% yields) are effective for synthesizing thieno[3,2-d]pyrimidin-4(3H)-one scaffolds . For functionalization, Pd-catalyzed C–C/C–N cross-coupling reactions (e.g., Suzuki-Miyaura) at the 2- or 6-position of the thienopyrimidinone core are preferred, with yields ranging from 45% to 99% depending on substituents and reaction time . Chlorination using POCl₃ in toluene with Et₃N at 100°C avoids excess toxic reagents, improving safety .
Q. How can structural characterization discrepancies (e.g., NMR shifts or melting points) be resolved for thienopyrimidinone derivatives?
- Methodological Answer : Combine multiple analytical techniques:
- ¹H/¹³C NMR : Compare experimental shifts with computational predictions (e.g., DFT calculations) to confirm regiochemistry.
- HRMS : Validate molecular formulas (e.g., for 2-tert-butylamino derivatives, HRMS m/z calculated [M+H]⁺ = 386.0914; observed = 386.0912) .
- Single-crystal X-ray diffraction : Use for unambiguous confirmation of stereochemistry and crystal packing (mean C–C bond length = 0.003–0.004 Å, R factor < 0.07) .
Q. What standard protocols are used for preliminary antiplasmodial and cytotoxicity screening of thienopyrimidinone derivatives?
- Methodological Answer :
- Antiplasmodial Activity : Culture Plasmodium falciparum K1 strain (chloroquine-resistant) in human erythrocytes. Measure parasite DNA via SYBR Green fluorescence after 72-hour incubation with compounds (IC₅₀ values typically <1 µM for potent derivatives) .
- Cytotoxicity : Use HepG2 liver cells incubated with compounds for 48 hours. Calculate selectivity index (SI = IC₅₀ HepG2 / IC₅₀ P. falciparum) to prioritize non-toxic hits (SI > 10) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of antiplasmodial activity in thienopyrimidinone derivatives?
- Methodological Answer : Key modifications include:
- Position 2 : Bulky substituents (e.g., tert-butylamino) improve potency but reduce solubility (clogD₇.₄ = 3.2) .
- Position 3 : Aryl groups with electron-withdrawing substituents (e.g., 4-CF₃) enhance target binding (IC₅₀ = 0.12 µM vs. 1.8 µM for unsubstituted phenyl) .
- Position 6 : Sulfonimidoyl groups increase metabolic stability (microsomal half-life >60 minutes) .
Q. What computational strategies are effective for designing selective PDE7 inhibitors from thienopyrimidinone scaffolds?
- Methodological Answer :
- Docking Studies : Use OpenEye software (Fred Receptor, Omega2) to model interactions with PDE7’s catalytic domain. Prioritize compounds forming hydrogen bonds with Gln413 and hydrophobic interactions with Phe416 .
- Ligand Efficiency (LE) : Optimize LE >0.3 by replacing 6-substituents with smaller groups (e.g., methyl → cyclopentylamino improves LE from 0.25 to 0.38) .
Q. How can contradictory biological data (e.g., high in vitro potency vs. poor in vivo efficacy) be addressed?
- Methodological Answer :
- ADME Profiling : Measure microsomal stability (e.g., rat liver microsomes) to identify metabolic liabilities. Derivatives with clogD₇.₄ >4 often show rapid clearance .
- Solubility Enhancement : Introduce polar groups (e.g., morpholine or pyrazole) at Position 7, improving aqueous solubility from <5 µg/mL to >50 µg/mL .
Q. What methods are used to resolve regiochemical ambiguity in cyclized thienopyrimidinone products?
- Methodological Answer :
- NOESY NMR : Detect spatial proximity between protons (e.g., H-5 and H-7 in thieno[3,2-d]pyrimidinone vs. H-6 in thieno[2,3-d]pyrimidinone) .
- Isotopic Labeling : Synthesize ¹³C-labeled intermediates to track cyclization pathways during formamide-assisted ring closure .
Q. How can multi-target activity (e.g., PDE7 inhibition and EGFR modulation) be balanced for therapeutic applications?
- Methodological Answer :
- Selectivity Screening : Profile compounds against kinase panels (e.g., 400+ kinases) to identify off-target effects. For PDE7 inhibitors, ensure >100-fold selectivity over PDE4 .
- Hybrid Scaffolds : Incorporate dual pharmacophores (e.g., 4-anilinoquinazoline + thienopyrimidinone) to target EGFR and PDE7 simultaneously, leveraging fragment-based design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.